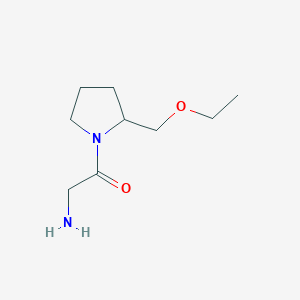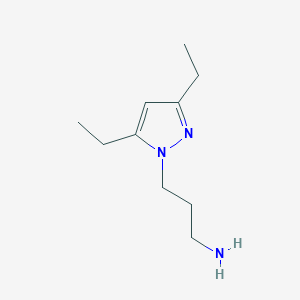![molecular formula C10H17Cl2N3 B1471977 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1822801-03-5](/img/structure/B1471977.png)
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, also known as SKF 81297, is a selective dopamine D1 receptor agonist. It is commonly used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.2.1]octane dihydrochloride.
Applications De Recherche Scientifique
Muscarinic Activity Research
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane derivatives have been studied for their muscarinic activity in receptor binding assays, indicating potential applications in neurological research. Their agonistic or antagonistic properties were determined using binding studies with specific ligands, suggesting a role in studying muscarinic receptors and related pharmacological effects (Plate et al., 2000).
Synthetic Chemistry and Catalysis
New acidic ionic liquids, including derivatives of 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, have been synthesized for catalytic applications in the synthesis of biologically active compounds. These substances show potential in facilitating efficient chemical reactions, highlighting their relevance in synthetic chemistry and pharmaceutical production (Shirini et al., 2017).
Structural and Conformational Studies
The chemical structure and conformation of various esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their quaternary derivatives have been examined. These studies contribute to the understanding of molecular configurations and interactions in this class of compounds, which is vital for drug design and development (Izquierdo et al., 1991).
Antibacterial Research
Derivatives of 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane have been investigated as potential antibacterial agents, particularly against Gram-negative and Gram-positive organisms. This research is crucial in the ongoing search for new and effective antibacterial compounds (Kiely et al., 1991).
Applications in Organic Chemistry
The compound and its derivatives have been utilized in various organic synthesis processes, such as the efficient synthesis of 4H-benzo[b]pyran derivatives. These findings demonstrate the compound's utility in organic chemistry, offering new methods for synthesizing complex molecules (Hasaninejad et al., 2011).
Propriétés
IUPAC Name |
3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-4-11-13(5-1)10-6-8-2-3-9(7-10)12-8;;/h1,4-5,8-10,12H,2-3,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZJELYGGMCZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CC=N3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)

![2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1471899.png)






![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)



